molecular formula C10H6ClNO2 B1434599 3-Chloroquinoline-5-carboxylic acid CAS No. 1823254-06-3

3-Chloroquinoline-5-carboxylic acid

Cat. No.: B1434599
CAS No.: 1823254-06-3
M. Wt: 207.61 g/mol
InChI Key: PISNEWHZPOPSNP-UHFFFAOYSA-N
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Description

3-Chloroquinoline-5-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoline-5-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method is the reaction of 3-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation processes. These methods are optimized for yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Chloroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloroquinoline-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, quinoline derivatives are known to target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • Quinoline-4-carboxylic acid
  • Fluoroquinolones

Comparison: 3-Chloroquinoline-5-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it offers a different reactivity profile and potential for diverse applications .

Properties

IUPAC Name

3-chloroquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISNEWHZPOPSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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